1-Butoxy-3-methoxypropan-2-OL
Description
The compound 1-Butoxy-3-methoxypropan-2-ol is a member of the glycol ether family, a class of solvents known for their utility in a range of industrial and commercial applications. wikipedia.orgecolink.com Within the sphere of academic chemistry, this specific molecule, a non-symmetric glyceryl diether, is a subject of interest for its synthesis, physical-chemical properties, and potential as a building block for more complex chemical structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13021-51-7 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-butoxy-3-methoxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-4-5-11-7-8(9)6-10-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
PDOHSQUJDZJZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COC)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butoxy 3 Methoxypropan 2 Ol
Established Reaction Pathways
The formation of 1-butoxy-3-methoxypropan-2-ol involves the creation of two ether linkages and a secondary alcohol. The most plausible synthetic routes are the etherification of a suitable diol or the nucleophilic ring-opening of an epoxide.
Etherification, a fundamental reaction in organic synthesis, presents a viable route to this compound. A logical precursor for this pathway would be 3-methoxypropane-1,2-diol. The butoxy group can be introduced via a Williamson ether synthesis, which involves the deprotonation of the primary alcohol of the diol followed by nucleophilic substitution with a butyl halide.
Optimization of this route would involve selecting appropriate bases and reaction conditions to favor the etherification of the primary hydroxyl group over the secondary one, thus ensuring high regioselectivity. The choice of solvent and temperature is also crucial to maximize the yield and minimize side reactions.
Another etherification approach involves the acid-catalyzed reaction of a diol with an alcohol. For instance, diethylene glycol can be reacted with ethanol (B145695) in the presence of a catalyst to produce diethylene glycol ethyl ether. researchgate.net
The term "propoxylation" in the context of synthesizing this compound can be interpreted as a reaction involving a propylene (B89431) oxide derivative. The most direct approach is the ring-opening of an epoxide. Two primary pathways can be envisioned:
The reaction of 1-butoxy-2,3-epoxypropane (butyl glycidyl (B131873) ether) with methanol (B129727).
The reaction of 1-methoxy-2,3-epoxypropane (methyl glycidyl ether) with butanol.
The ring-opening of epoxides is a well-established method for the synthesis of β-alkoxy alcohols. researchgate.net The regioselectivity of the reaction is a critical aspect and is highly dependent on the reaction conditions, particularly the pH.
Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile (methoxide or butoxide) will attack the less sterically hindered carbon of the epoxide ring. libretexts.orgjsynthchem.com For both 1-butoxy-2,3-epoxypropane and 1-methoxy-2,3-epoxypropane, this would lead to the nucleophilic attack at the terminal carbon, yielding the desired this compound.
Under acidic conditions , the reaction mechanism has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops. libretexts.orglibretexts.org This would lead to the formation of an isomeric byproduct. Therefore, to selectively synthesize this compound via this route, basic or neutral conditions are preferred.
Catalysis plays a pivotal role in the synthesis of glycol ethers, offering improved reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are employed in these transformations.
Homogeneous catalysts are soluble in the reaction medium and are often highly active and selective. For the synthesis of glycol ethers, common homogeneous catalysts include:
Acids: Sulfuric acid and p-toluenesulfonic acid can catalyze the etherification of diols and the ring-opening of epoxides. However, they can also promote side reactions like dehydration.
Bases: Sodium hydroxide (B78521) and potassium hydroxide are commonly used in the base-catalyzed ring-opening of epoxides, leading to high selectivity for the SN2 product. uci.edu
Organometallic Complexes: Certain organometallic complexes can act as Lewis acids to activate the epoxide ring towards nucleophilic attack. For instance, ferrocenium (B1229745) tetrafluoroborate (B81430) has been used as a catalyst for the ring-opening of epoxides with alcohols, yielding β-alkoxy alcohols in high yields at room temperature. researchgate.net
| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | Epoxide Ring-Opening | Propylene Oxide and Methanol | 1-methoxy-2-propanol (B31579) | 90% | uci.edu |
| Ferrocenium Tetrafluoroborate | Epoxide Ring-Opening | Epoxides and Alcohols | β-alkoxy alcohols | up to 99% | researchgate.net |
Heterogeneous catalysts exist in a different phase from the reactants and offer the significant advantage of easy separation and recyclability. For glycol ether synthesis, various solid catalysts have been investigated:
Zeolites and Clays: These materials possess acidic sites that can catalyze the reaction between epoxides and alcohols. researchgate.net
Ion-Exchange Resins: Both acidic and basic ion-exchange resins can be effective catalysts.
Metal Oxides: Solid bases like magnesium oxide have been shown to be selective for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide.
| Catalyst | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Magnesium Oxide (MgO) | Epoxide Ring-Opening | Propylene Oxide and Methanol | Selective for 1-methoxy-2-propanol | General Knowledge |
| Cross-linked poly(N-vinylpyrrolidone)-titanium tetrachloride complex | Epoxide Ring-Opening | Epoxides and Alcohols | Recyclable polymeric Lewis acid catalyst | researchgate.net |
This compound is a chiral molecule, containing a stereocenter at the second carbon atom. The synthesis of a single enantiomer (either (R)- or (S)-1-butoxy-3-methoxypropan-2-ol) requires an enantioselective synthetic strategy. Such strategies are crucial in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dependent on its stereochemistry.
Enantioselective approaches could include:
Kinetic Resolution: This involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a racemic starting material. For example, a racemic mixture of an epoxide could be reacted with an alcohol in the presence of a chiral catalyst, leading to the formation of an enantioenriched product and unreacted enantioenriched starting material.
Asymmetric Catalysis: This approach uses a chiral catalyst to directly convert a prochiral starting material into a single enantiomer of the product. For the synthesis of this compound, this could involve the enantioselective ring-opening of a prochiral epoxide or the enantioselective etherification of a prochiral diol. Chiral crown ethers and metal complexes with chiral ligands have been developed for such transformations. clockss.orgresearchgate.net
Recent advances have focused on the development of catalytic stereoconvergent methods, for instance, in the synthesis of enantioenriched α-trifluoromethyl-containing ethers and alcohols. nih.gov These methods utilize a catalyst to convert a racemic starting material into a single enantiomer of the product in high yield and enantioselectivity.
Catalytic Approaches in Synthesis
Novel Synthetic Route Development
The development of new synthetic pathways for asymmetrically substituted glycerol (B35011) ethers such as this compound is driven by the need for greater control over regioselectivity and improved process efficiency. A highly plausible and controllable route involves the sequential ring-opening of a glycidyl ether intermediate, which offers high selectivity and atom economy.
A primary proposed route begins with the synthesis of butyl glycidyl ether. This can be achieved through the reaction of epichlorohydrin (B41342) with butanol. The subsequent step is a catalyzed, regioselective ring-opening of the butyl glycidyl ether using methanol or sodium methoxide (B1231860). The nucleophilic attack by the methoxide ion preferentially occurs at the sterically less hindered primary carbon of the epoxide ring. This SN2-type reaction leads directly to the desired this compound structure. libretexts.orglibretexts.org Lewis acid catalysts are particularly effective in promoting such ring-opening reactions with alcohols. nsf.gov
An alternative, though potentially less selective, approach is the Williamson ether synthesis. acs.orgtandfonline.comtandfonline.com This method could start from 3-methoxypropane-1,2-diol, which is then reacted with a butylating agent (e.g., butyl bromide) in the presence of a base. However, this pathway presents challenges in controlling the position of the incoming butoxy group, potentially leading to a mixture of isomers.
Research findings for analogous glycerol etherification reactions highlight key parameters influencing yield and selectivity. For instance, in the acid-catalyzed etherification of glycerol, temperature and the molar ratio of reactants are critical. Studies on the tert-butylation of glycerol using catalysts like Amberlyst-15 have shown that glycerol conversion can reach up to 96% under optimized conditions (90°C, 4:1 molar ratio of alcohol to glycerol). vurup.sk
| Synthetic Route | Key Intermediates | Primary Reaction Type | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Glycidyl Ether Ring-Opening | Butyl Glycidyl Ether, Methanol | Nucleophilic Epoxide Opening | High regioselectivity, good atom economy | Requires controlled reaction conditions to prevent side reactions |
| Williamson Ether Synthesis | 3-Methoxypropane-1,2-diol, Butyl Halide | Nucleophilic Substitution (SN2) | Well-established classical method | Potential for low regioselectivity, formation of salt byproducts |
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable chemical processes. mit.edu This involves a holistic approach, from the choice of starting materials to the energy sources and catalysts employed.
Renewable Feedstocks: A cornerstone of green synthesis is the use of renewable raw materials. acs.org The three-carbon backbone of this compound can be sourced from glycerol, a major byproduct of biodiesel production. researchgate.netncsu.edu Furthermore, the reagents butanol and methanol can be produced from biomass through fermentation (bio-butanol) and syngas conversion (bio-methanol), respectively, creating a pathway to a fully bio-based product. celignis.com
Catalysis: Shifting from stoichiometric reagents to catalytic systems minimizes waste and enhances efficiency. mit.edu In the context of Williamson ether synthesis, traditional strong bases can be replaced with heterogeneous solid bases like KOH supported on alumina (B75360) or ion-exchange resins, which simplifies catalyst removal and recycling. tandfonline.comtandfonline.com For the epoxide ring-opening route, heterogeneous Lewis acid catalysts such as tin-beta (Sn-Beta) zeolites offer high activity and selectivity, are reusable, and operate under milder conditions than many traditional acid catalysts. nsf.gov
Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all starting materials into the final product. The epoxide ring-opening pathway is inherently more atom-economical than multi-step processes that may require protecting groups. acs.org Solvent choice is also critical; replacing hazardous solvents with greener alternatives or designing solvent-free reaction conditions significantly reduces environmental impact and waste generation. alfa-chemistry.comgoogle.com Some glycerol etherification processes can utilize one of the alcohol reactants as the solvent, further minimizing waste streams. vurup.skmdpi.com
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. alfa-chemistry.comresearchgate.net These techniques are particularly effective for etherification and esterification reactions. researchgate.net
The production of this compound can be rendered significantly more sustainable by sourcing its fundamental chemical building blocks from biomass. extension.orgieabioenergy.com This approach aligns with the development of integrated biorefineries that convert renewable materials into a range of value-added chemicals. acs.org
Glycerol: The primary biomass-derived precursor is glycerol, which is abundantly available as a co-product from the transesterification of vegetable oils and animal fats during biodiesel manufacturing. ncsu.edu Crude glycerol can be purified and catalytically converted into key intermediates required for synthesis, such as epichlorohydrin or glycidol, which serve as the three-carbon backbone of the target molecule. acs.orgncsu.edu
Bio-alcohols: The alkoxy groups (methoxy and butoxy) can also be derived from renewable resources.
Bio-methanol is typically produced from syngas (a mixture of carbon monoxide and hydrogen), which can be generated through the gasification of various biomass sources, including agricultural residues and forestry waste.
Bio-butanol can be manufactured via the ABE (Acetone-Butanol-Ethanol) fermentation process, which utilizes bacterial strains to convert sugars derived from starch, corn, or lignocellulosic biomass into solvents. celignis.com
The utilization of these precursors enables the synthesis of this compound from feedstocks that are not only renewable but also, in the case of glycerol and agricultural waste, help valorize byproducts from other industries.
| Precursor | Biomass Source | Conversion Process | Role in Synthesis |
|---|---|---|---|
| Glycerol | Biodiesel production (from vegetable oils, animal fats) | Catalytic conversion | Source for the 3-carbon propan-2-ol backbone (via epichlorohydrin/glycidol) |
| Bio-butanol | Corn, sugarcane, lignocellulosic biomass | ABE Fermentation | Source for the butoxy group |
| Bio-methanol | Forestry and agricultural residues, municipal solid waste | Gasification to syngas, then catalytic synthesis | Source for the methoxy (B1213986) group |
Process Intensification and Scale-Up Investigations
Process intensification (PI) involves developing novel equipment and techniques to create substantially smaller, cleaner, and more energy-efficient manufacturing technologies. cobaltcommunications.comepicsysinc.com For the industrial-scale production of specialty chemicals like this compound, PI offers significant advantages over traditional batch processing. vapourtec.com
Continuous Flow Chemistry: A key PI strategy is the transition from batch reactors to continuous flow systems, such as microreactors or packed-bed reactors. researchgate.net Flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio in these reactors allows for highly efficient heat exchange, which is critical for managing exothermic reactions like epoxide ring-opening, thereby improving safety and preventing byproduct formation. vapourtec.com This precise control often leads to higher yields, improved product consistency, and safer operation.
Heterogeneous Catalysis in Flow Systems: The scale-up of the synthesis is greatly facilitated by the use of solid, heterogeneous catalysts. These catalysts can be packed into a fixed-bed reactor, allowing the reactant stream to flow through continuously. This design simplifies the manufacturing process by eliminating the need for a separate catalyst filtration step, reducing waste and operational costs. For instance, solid acid catalysts like zeolites or sulfonic resins can be employed for continuous etherification reactions. researchgate.net
Integrated and Multifunctional Reactors: Advanced PI concepts include the use of multifunctional reactors that combine reaction and separation into a single unit. epicsysinc.com For example, reactive distillation could potentially be used in precursor synthesis steps to remove byproducts as they are formed, driving the reaction equilibrium toward the desired product and reducing downstream purification efforts.
| Parameter | Conventional Batch Processing | Intensified Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hotspots | Excellent, due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes (holdup) |
| Scalability | Complex, often requires re-engineering of the process | Simpler, achieved by parallelization ("numbering-up") or longer run times |
| Product Consistency | Potential for batch-to-batch variability | High, due to precise control over reaction parameters |
| Process Footprint | Large, requires significant plant space | Compact, significantly smaller equipment size |
Chemical Reactivity and Mechanistic Studies of 1 Butoxy 3 Methoxypropan 2 Ol
Mechanistic Elucidation of Transformation Pathways
Nucleophilic and Electrophilic Reactivity:General reactivity can be inferred from its functional groups (hydroxyl, ether), but specific mechanistic studies or quantitative data on its nucleophilic or electrophilic substitution reactions are not documented in the searched literature.
Due to the absence of the necessary detailed research findings, generating the requested professional and authoritative article is not feasible without resorting to speculation or including information on other compounds, which is explicitly excluded by the instructions.
Stability under Various Chemical Environments
1-Butoxy-3-methoxypropan-2-ol, a member of the propylene (B89431) glycol ether family, is generally considered to be a stable compound under standard conditions. scbt.comsigmaaldrich.cn However, its reactivity and stability are influenced by the presence of its constituent functional groups: two ether linkages and a secondary alcohol. The stability of the compound can be compromised under specific chemical conditions such as acidic, basic, oxidative, and thermal stress.
Acidic Conditions: The ether linkages in this compound are susceptible to cleavage under strong acidic conditions at elevated temperatures. This hydrolysis reaction, catalyzed by acids, breaks the C-O ether bond to yield smaller alcohol and diol fragments. nih.govgoogle.com
Basic Conditions: The compound exhibits greater stability in basic environments compared to acidic ones. The ether bonds are generally resistant to cleavage by bases. nih.gov However, in the presence of strong bases, particularly at high temperatures, there is a potential for runaway reactions. scbt.com The secondary alcohol group can be deprotonated by a strong base to form an alkoxide.
Oxidative Conditions: Like other ethers, this compound can undergo autoxidation when exposed to atmospheric oxygen, a process that is often accelerated by light and heat. sigmaaldrich.comutexas.edu This can lead to the formation of unstable hydroperoxides and peroxides at the carbon atoms adjacent to the ether oxygen, which can be hazardous, especially upon concentration. scbt.comsigmaaldrich.com The secondary alcohol group is also susceptible to oxidation. libretexts.org Reaction with oxidizing agents can convert the secondary alcohol to a ketone. libretexts.orgtandfonline.com Studies on related glycol ethers show that they can be oxidized in the atmosphere by hydroxyl radicals, leading to degradation. ku.dk
Thermal Stability: Glycol ethers are typically thermally stable. nih.gov However, distillation or evaporation can concentrate potentially formed peroxides, increasing the risk of explosive decomposition. scbt.comsigmaaldrich.com
The following table summarizes the stability of this compound in different chemical environments.
Stereochemical Outcomes of Reactions Involving this compound
The stereochemistry of this compound is centered around its single chiral carbon (C2). The arrangement of the four different groups (hydroxyl, hydrogen, butoxymethyl, and methoxymethyl) around this carbon determines its absolute configuration as either (R) or (S). Consequently, reactions involving this chiral center, or those that form it, are of significant stereochemical interest.
The most common synthesis of this compound involves the ring-opening of an epoxide. researchgate.net This reaction's outcome is governed by the mechanism (SN1 or SN2) and the regioselectivity of the nucleophilic attack. chemistrysteps.combyjus.com
Synthesis via Epoxide Ring-Opening: The synthesis can proceed via two main pathways:
Reaction of butyl glycidyl (B131873) ether with a methoxide (B1231860) source.
Reaction of methyl glycidyl ether with a butoxide source.
Under basic or neutral conditions, which are common for this synthesis, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The alkoxide nucleophile attacks the less sterically hindered carbon of the epoxide ring. chemistrysteps.combyjus.com For a terminal epoxide like butyl glycidyl ether, the attack occurs at the primary carbon (C1).
This reaction is stereospecific. The nucleophilic attack happens from the side opposite to the C-O bond of the epoxide (backside attack), leading to an inversion of configuration at the carbon being attacked. masterorganicchemistry.com However, in the base-catalyzed ring-opening of butyl glycidyl ether with methoxide, the attack is on the unsubstituted primary carbon, which is not the chiral center. Therefore, if one starts with an enantiomerically pure epoxide, such as (R)-butyl glycidyl ether, the configuration of the chiral center (C2) is retained, resulting in the formation of (R)-1-butoxy-3-methoxypropan-2-ol.
The regioselectivity can be altered under acidic conditions. In an acid-catalyzed ring-opening, the nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.com This would lead to the formation of the isomeric product, 2-butoxy-3-methoxypropan-1-ol.
The table below outlines the stereochemical and regiochemical outcomes for the synthesis of this compound from butyl glycidyl ether.
Reactions involving the chiral center of this compound itself, such as a Mitsunobu reaction, would be expected to proceed with an inversion of stereochemistry. nih.gov This type of reaction replaces the hydroxyl group with a nucleophile, inverting the configuration from (R) to (S) or vice versa, providing a pathway to other functionalized, chiral derivatives.
Applications of 1 Butoxy 3 Methoxypropan 2 Ol in Advanced Chemical Systems
Role as a Solvent in Chemical Processes
The utility of 1-Butoxy-3-methoxypropan-2-ol as a solvent is defined by its molecular structure, which combines polar (hydroxyl group) and non-polar (butoxy and methoxy (B1213986) ether groups) features. This amphiphilic nature governs its solubility characteristics and performance in various chemical environments.
This compound is a colorless liquid with a boiling point of 213 °C. doi.org Its high boiling point makes it suitable for reactions requiring elevated temperatures. As a glycerol (B35011) derivative, it is part of a class of solvents recognized for their potential as green alternatives to conventional volatile organic compounds. researchgate.net The presence of the hydroxyl group allows it to engage in hydrogen bonding, enabling the dissolution of polar solutes, while the ether linkages and the butyl group provide affinity for less polar substances.
Detailed research has characterized its physical properties, which are essential for its application as a solvent. doi.org
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H18O3 | doi.org |
| Appearance | Colorless liquid | doi.org |
| Boiling Point | 213 °C | doi.org |
| 1H NMR (400 MHz, [d6]DMSO, 25 ºC) | δ 4.76 (d, 1H, J = 5.2 Hz, OH2), 3.68 (sext, 1H, J = 5.2 Hz, H2), 3.36 (t, 2H, J = 6.5 Hz, H4), 3.20-3.32 (m, 4H, H1, H3), 3.24 (s, 3H, H8), 1.46 (quint, 2H, J = 6.8 Hz, H5), 1.31 (sext, 2H, J = 7.2 Hz, H6), 0.87 (t, 3H, J = 7.3 Hz, H7) | doi.org |
| 13C NMR (100 MHz, [d6]DMSO, 25 ºC) | δ 74.3 (CH2, C3), 72.2 (CH2, C1), 70.2 (CH2, C4), 68.4 (CH, C2), 58.4 (CH3, C8), 31.3 (CH2, C5), 18.8 (CH2, C6), 13.8 (CH3, C7) | doi.org |
| High-Resolution Mass Spectrometry (HRMS ESI+) | m/z calc. = 185.1148, m/z found = 185.1151 (M+Na+) | doi.org |
These properties are comparable to other propylene (B89431) glycol ethers, such as 1-methoxy-2-propanol (B31579) (PGME), which are widely used as industrial solvents in coatings, inks, and cleaners due to their excellent solvency and coupling abilities. wikipedia.orgatamanchemicals.com
In multi-phase systems, this compound can act as a coupling agent or co-solvent, enhancing the miscibility of otherwise immiscible components. This capability is crucial in formulations such as water-based paints and cleaners. For instance, related glycol ethers like dipropylene glycol methyl ether (DPGME) are used as coalescing agents in water-based paints, where they promote the fusion of polymer particles during the drying process. atamanchemicals.com The amphiphilic nature of this compound, stemming from its polar hydroxyl head and non-polar ether tails, allows it to stabilize emulsions and microemulsions, which are essential in various industrial formulations and chemical reaction media.
The demand for sustainable and environmentally benign processes has driven research into bio-solvents and biocatalysis. Glycerol and its derivatives, including this compound, are considered promising green solvents due to their low toxicity, biodegradability, and derivation from renewable feedstocks like biodiesel. researchgate.net
Enzymatic reactions, or biocatalytic transformations, often benefit from solvent engineering to enhance enzyme stability, activity, and substrate solubility. ucl.ac.uk The use of glycerol-derived solvents can be advantageous in these systems. For example, lipases are often used in non-aqueous media for reactions like esterification and transesterification. beilstein-journals.orgskemman.is The properties of this compound make it a suitable medium for such transformations, potentially improving reaction yields and stereoselectivity. Research into the reductive amination of ketones to produce chiral amines has shown that the choice of solvent and reaction conditions is critical for achieving high conversion and enantioselectivity. researchgate.net While direct studies on this compound in this context are limited, its properties align with those desirable for biocatalytic systems.
Precursor in Advanced Organic Synthesis
The functional groups of this compound—a secondary alcohol and two ether linkages—provide multiple sites for chemical modification, making it a valuable precursor for synthesizing more complex molecules.
The hydroxyl group of this compound is a primary site for derivatization. It can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation, to introduce new functionalities and build complex molecular frameworks.
A key example is its use in the synthesis of non-symmetric glyceryl diethers. A scalable methodology has been developed for synthesizing a library of these compounds through a tandem acid/base catalyzed process, where this compound serves as a key intermediate. doi.org Furthermore, it can be a precursor to amino-alcohol derivatives. For example, the compound 1-(3-Butoxypropylamino)-3-methoxypropan-2-ol is a derivative that incorporates an amino group, highlighting the potential for creating molecules with diverse functional groups and applications. nih.gov
Properties of a this compound Derivative
| Property | Value | Reference |
|---|---|---|
| Compound Name | 1-(3-Butoxypropylamino)-3-methoxypropan-2-ol | nih.gov |
| Molecular Formula | C11H25NO3 | nih.gov |
| Molecular Weight | 219.32 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 11 | nih.gov |
As an intermediate, this compound is valuable in the production of specialty chemicals where specific ether functionalities are required. Its synthesis often starts from precursors like butyl glycidyl (B131873) ether. lookchem.com The production of related chlorinated alcohol derivatives, such as 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol, which are used as intermediates in organic synthesis and for specialty chemicals, illustrates a potential pathway for the functionalization and application of similar structures. The broader family of glycol ethers is integral to the manufacturing of products like plasticizers, resins, and adhesives, suggesting a similar industrial relevance for specifically functionalized propanol (B110389) derivatives like this compound. atamanchemicals.com
Synthesis of Polymeric and Material Science Components
There is currently a lack of publicly available scientific literature or patent filings that specifically detail the use of this compound in the synthesis of polymeric materials. While related compounds are known to act as chain transfer agents or monomers in polymerization reactions, no such role has been documented for this compound. Further research would be necessary to determine its potential as a building block for polymers or as a component in the formulation of advanced materials.
Contribution to Formulations in Industrial Research
Utility in Coatings and Inks
Specific data on the incorporation of this compound into coating and ink formulations is not present in the available public literature. The properties of a solvent in these applications are critical and include evaporation rate, viscosity, and solvency for various resins and binders. While its structural similarity to well-known coating solvents might suggest potential utility, without specific research data, any claims about its performance in these systems would be speculative.
Applications in Cleaning Agent Formulations
Information regarding the use of this compound in the formulation of industrial or household cleaning agents is not available in the public domain. The effectiveness of a solvent in a cleaning formulation depends on its ability to dissolve a wide range of soils, its surface tension, and its compatibility with other formulation components. Although related glycol ethers are common in cleaning products, the specific contribution of this compound to this field is not documented. industrialchemicals.gov.auatamanchemicals.com
Data Tables
Due to the absence of specific research findings on the applications of this compound in the stipulated areas, the generation of informative data tables detailing its performance in these contexts is not possible at this time.
Analytical Methodologies in the Research of 1 Butoxy 3 Methoxypropan 2 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, is essential for isolating 1-Butoxy-3-methoxypropan-2-ol from reaction mixtures and quantifying its presence. Due to the compound's volatility and thermal stability, gas-phase methods are predominantly utilized.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a primary technique for the analysis of this compound and related glycol ethers. Research applications typically employ a high-performance gas chromatograph equipped with a Flame Ionization Detector (FID), which is well-suited for detecting organic compounds.
In a specific application for the characterization of this compound, a Hewlett Packard 7890 Series II Gas Chromatograph was used. unirioja.esnih.gov The separation was achieved using a 5.5% phenyl silicone column (Zebron Inferno, 30 m x 0.25 mm x 0.25 μm) with Helium as the carrier gas. unirioja.esnih.gov The temperature protocol is crucial for effective separation. A typical program involves an initial temperature of 80°C held for 3 minutes, followed by a temperature gradient of 5°C per minute up to 110°C, and then a faster gradient of 20°C per minute up to 230°C, where it is held for 5 minutes. unirioja.esnih.gov This ensures the elution of the compound and other components within a reasonable timeframe.
Table 1: GC Parameters for this compound Analysis
| Parameter | Specification | Source(s) |
|---|---|---|
| Instrument | Hewlett Packard 7890 Series II | unirioja.es, nih.gov |
| Detector | Flame Ionization Detector (FID) | unirioja.es, nih.gov |
| Column | Zebron Inferno (5.5% phenyl silicone) | unirioja.es, nih.gov |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | unirioja.es, nih.gov |
| Carrier Gas | Helium | unirioja.es, nih.gov |
| Injector Temperature | 280 °C | unirioja.es, nih.gov |
| Detector Temperature | 250 °C | unirioja.es, nih.gov |
| Temperature Program | 80°C (3 min) -> 110°C (5°C/min) -> 230°C (20°C/min) -> 230°C (5 min) | unirioja.es, nih.gov |
General methods for glycol ether analysis, such as those established by NIOSH, often involve sample collection on sorbent tubes like Anasorb 747, followed by desorption with a solvent mixture (e.g., 85:15 methylene (B1212753) chloride/methanol) and analysis by GC/FID. mdpi.com
Liquid Chromatography (LC) Techniques
While GC is the dominant analytical method for small, volatile glycol ethers like this compound, liquid chromatography (LC) applications are less common in the literature for this specific compound. LC is more typically applied to larger, less volatile, or thermally unstable molecules. The inherent properties of this compound make it an ideal candidate for GC analysis, which generally offers higher resolution and speed for such compounds.
Hyphenated Techniques (e.g., GC-MS) in Research
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the separation and definitive identification of compounds in a mixture. In the context of this compound research, mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized product. unirioja.esnih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can determine the mass of the compound with high accuracy. For this compound, the calculated mass-to-charge ratio (m/z) for the sodium adduct [M+Na+] is 185.1148, with an experimentally found value of 185.1151, confirming its elemental composition. unirioja.es
GC-MS is also widely used in environmental and product analysis to detect and quantify various glycol ethers, including those structurally related to this compound. iarc.frdocbrown.info The technique allows for the identification of these compounds in complex matrices such as water or consumer products. docbrown.info The mass spectrometer provides structural information based on the fragmentation of the molecule upon ionization, which is invaluable for distinguishing between isomers that might have similar retention times in the chromatogram. iarc.fr
Spectroscopic Characterization Methods
Spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
In a detailed analysis, NMR spectra were obtained using a Bruker AV-400 MHz instrument with the sample dissolved in deuterated dimethyl sulfoxide (B87167) ([d6]DMSO). unirioja.es
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. unirioja.es The chemical shifts (δ) are measured in parts per million (ppm) and reveal the electronic environment of each proton. For example, the protons of the terminal methyl group of the butyl chain appear at a distinct chemical shift compared to the protons adjacent to the ether or hydroxyl groups. unirioja.es
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. unirioja.es The analysis shows eight distinct carbon signals, corresponding to the eight carbon atoms in the structure, confirming the successful synthesis of the non-symmetrical diether. unirioja.es
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Description | Source(s) |
|---|---|---|---|
| ¹³C NMR | 74.3 | CH₂, C3 | unirioja.es |
| 72.2 | CH₂, C1 | unirioja.es | |
| 70.2 | CH₂, C4 | unirioja.es | |
| 68.4 | CH, C2 | unirioja.es | |
| 58.4 | CH₃, C8 | unirioja.es | |
| 31.3 | CH₂, C5 | unirioja.es | |
| 18.8 | CH₂, C6 | unirioja.es | |
| 13.8 | CH₃, C7 | unirioja.es | |
| ¹H NMR | 4.76 (d, J=5.2 Hz) | 1H, OH₂ | unirioja.es |
| 3.68 (sext, J=5.2 Hz) | 1H, H2 | unirioja.es | |
| 3.36 (t, J=6.5 Hz) | 2H, H4 | unirioja.es | |
| 3.24 (s) | 3H, H8 | unirioja.es | |
| 3.20-3.32 (m) | 4H, H1, H3 | unirioja.es | |
| 1.46 (quint, J=6.8 Hz) | 2H, H5 | unirioja.es | |
| 1.31 (sext, J=7.2 Hz) | 2H, H6 | unirioja.es | |
| 0.87 (t, J=7.3 Hz) | 3H, H7 | unirioja.es |
Spectra recorded in [d6]DMSO at 25 °C on a 400 MHz instrument. J = coupling constant, d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), ether (C-O), and alkane (C-H) functionalities. unirioja.es
The most distinct feature in the IR spectrum of an alcohol is the O-H stretching vibration. Due to hydrogen bonding, this appears as a strong, broad band, typically in the region of 3550–3200 cm⁻¹. mdpi.comdocbrown.info The C-H stretching vibrations from the alkyl chains (butyl and propyl groups) are expected to appear as strong, sharp bands in the 3000–2850 cm⁻¹ region. unirioja.es The presence of the ether linkages (C-O-C) would be confirmed by strong C-O stretching bands in the fingerprint region of the spectrum, typically between 1150 and 1085 cm⁻¹. The entire IR spectrum serves as a unique "fingerprint" for the molecule, allowing for its identification when compared to a reference spectrum.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a critical tool for the molecular weight determination and structural elucidation of this compound. When subjected to electron ionization (EI), glycol ethers like this compound undergo characteristic fragmentation. The glycol units are known to fragment readily, and even for higher molecular weight propylene (B89431) glycol (P-series) ethers, it is uncommon to find abundant ions greater than 150 amu. restek.comgcms.cz
The molecular ion peak ([M]⁺) for this compound (molar mass: 148.21 g/mol ) may be observed, but it is often of low abundance or entirely absent, which is a common trait for alcohols. The fragmentation pattern is typically dominated by ions resulting from the cleavage of C-C and C-O bonds. For instance, studies on the closely related isomer 1-Butoxy-2-propanol show characteristic ions at m/z 57 (C₄H₉⁺, butyl fragment) and m/z 45, a common fragment for 2-propanol structures. researchgate.net Similarly, 1-chloro-3-methoxypropan-2-ol, another structural analog, displays a prominent peak at m/z 45. nih.gov
Based on the structure of this compound, the primary fragmentation pathways would involve the loss of the butoxy group, the methoxy (B1213986) group, and cleavage adjacent to the hydroxyl group. The resulting ions provide a fingerprint for identifying the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Cleavage |
| 117 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 103 | [M - CH₂OCH₃]⁺ | Cleavage of the C-C bond adjacent to the methoxy ether |
| 87 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 75 | [CH(OH)CH₂OCH₃]⁺ | Cleavage of the butoxy group |
| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the butoxy ether bond |
| 45 | [CH₂OCH₃]⁺ or [CH(OH)CH₃]⁺ | Fragment containing the methoxy group or resulting from cleavage at the 2-ol position |
This table is based on common fragmentation patterns of glycol ethers and related molecules; specific abundances would require experimental verification.
Advanced Analytical Approaches for Purity and Isomeric Distribution
Ensuring the purity and defining the isomeric distribution of this compound are critical for its application. Advanced analytical techniques, primarily high-resolution gas chromatography coupled with mass spectrometry (GC-MS), are employed for this purpose.
The analysis of glycol ethers often involves separating multiple structural isomers. For example, the isomers of dipropylene glycol methyl ether (DPGME) can be effectively resolved using specialized capillary columns like the Rxi®-1301Sil MS, which provides enhanced selectivity and resolution compared to standard columns. gcms.cz This demonstrates the capability of modern GC to separate closely related isomers, which would be essential for distinguishing this compound from its isomers, such as 1-(2-methoxypropoxy)butan-1-ol or 2-butoxy-3-methoxypropan-1-ol.
For purity analysis, identifying trace-level impurities is crucial. A study on a similar solvent, 2-methoxy-1-methylethyl acetate (B1210297) (PGMEA), utilized GC-High Resolution Mass Spectrometry (GC-HRMS) with both electron ionization (EI) and the soft ionization technique of Field Ionization (FI). jeol.com This dual-ionization approach is powerful because FI helps in the unambiguous identification of the molecular ion, which might not be visible in the EI spectrum, while EI provides a detailed fragmentation pattern for structural confirmation. jeol.com This methodology allows for the identification of impurities such as residual starting materials or byproducts from synthesis, including other isomers. jeol.com Furthermore, methods have been developed for the simultaneous determination of numerous alkoxyalcohols in various products, showcasing the robustness of GC-MS for quantifying target analytes in complex matrices. researchgate.net
Table 2: Advanced Analytical Methodologies for this compound
| Analytical Technique | Application | Key Findings/Advantages | Reference |
| High-Resolution GC-MS | Isomeric Distribution | Specialized columns (e.g., Rxi®-1301Sil MS) provide baseline resolution of glycol ether isomers. | gcms.cz |
| GC-HRMS with EI and FI | Purity Analysis | FI confirms the molecular ion while EI provides fragmentation for impurity structure prediction. | jeol.com |
| Static Headspace GC-MS | Quantitative Analysis | Enables simultaneous determination and quantification of multiple alkoxyalcohols in a sample matrix. | researchgate.net |
Theoretical and Computational Chemistry Studies of 1 Butoxy 3 Methoxypropan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized molecular geometry and electronic properties of organic molecules like glycol ethers. researchgate.netrsc.orgresearchgate.net
Molecular Geometry: For 1-butoxy-3-methoxypropan-2-ol, DFT calculations would begin by finding the lowest energy three-dimensional arrangement of its atoms. This involves optimizing bond lengths, bond angles, and dihedral angles. Given the molecule's flexibility, with multiple rotatable single bonds, a number of stable conformers would exist. DFT methods, such as B3LYP or ωB97XD, combined with a suitable basis set (e.g., 6-31G(d) or larger), are employed to locate these various conformers and determine their relative energies. researchgate.net For instance, studies on similar molecules like propylene (B89431) glycol ethyl ether (PGEE) have successfully used the B3LYP/6-31G(d) level of theory to optimize the geometries of reactants, products, and transition states in dissociation reactions. researchgate.net
Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for example, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the lone pairs on the ether and hydroxyl oxygen atoms would significantly influence the character of the HOMO and the molecule's sites of nucleophilicity.
Table 1: Illustrative DFT-Calculated Properties for a Glycol Ether Analogue This table presents typical data obtained from DFT calculations on a representative glycol ether, as specific data for this compound is not available.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
Ab Initio Methods in Energy Landscape Analysis
Ab initio methods are computationally intensive techniques that rely on first principles without using experimental data for parameterization. aip.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide highly accurate energies, making them ideal for mapping a molecule's potential energy surface (PES). rsc.orgresearchgate.net
For this compound, the PES would be complex due to the rotational freedom around its C-C and C-O single bonds. An ab initio energy landscape analysis would involve systematically rotating these bonds and calculating the energy at each step to identify all stable conformers (local minima) and the transition states (saddle points) that connect them. rsc.orgacs.org This analysis is crucial for understanding the molecule's conformational flexibility and the energy barriers between different shapes. Studies on the flexible 15-crown-5 (B104581) ether have shown that ab initio MP2 computations can identify a variety of conformers within a very narrow energy range, which was then confirmed by spectroscopy. rsc.org Such an analysis for this compound would reveal the preferred conformations in the gas phase, likely governed by the formation of intramolecular hydrogen bonds between the hydroxyl group and one of the ether oxygens.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the molecule in isolation, molecular modeling and dynamics simulations are used to understand its behavior in bulk phases (liquid or solution) and over time.
Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov These simulations rely on a "force field," a set of parameters that defines the potential energy of the system. Force fields like CHARMM and OPLS-AA are parameterized using quantum chemical calculations and experimental data to accurately model both intramolecular forces (bond stretching, angle bending, dihedrals) and intermolecular forces (van der Waals, electrostatic). nih.gov
An MD simulation of liquid this compound would provide a dynamic picture of its conformational landscape. Unlike gas-phase calculations, this would show how intermolecular interactions, particularly hydrogen bonding, influence which conformers are most populated. researchgate.net For glycol ethers, hydrogen bonding is a dominant interaction. uni-regensburg.de Simulations would reveal the extent of hydrogen bonding from the hydroxyl group to neighboring molecules, forming a complex, transient network. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding one atom at a certain distance from another, providing clear evidence of hydrogen bond lengths and coordination numbers. nih.govresearchgate.net
Simulation of Solvent Effects in Reaction Media
The chemical behavior of this compound can change dramatically in different solvents. MD simulations are an excellent tool for investigating these solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, n-butanol), one can observe how the solvent organizes around the solute and how this solvation shell affects its conformation and dynamics. researchgate.net
For example, in aqueous solution, water molecules would compete with the ether oxygens to form hydrogen bonds with the hydroxyl group of this compound. MD simulations can quantify the average number of hydrogen bonds between the solute and solvent and track their lifetimes. nih.gov This information is critical for understanding solubility and reactivity in solution. Research on propylene glycol ethyl ether in butanol mixtures has used computational studies to investigate how the solvent environment affects dissociation pathways. researchgate.net Similarly, simulations can help predict properties like the free energy of hydration, a key thermodynamic parameter. nih.gov
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting how and where a molecule will react. For this compound, key reactions would involve the hydroxyl group (e.g., dehydration, etherification) and potentially the ether linkages under certain conditions.
Theoretical studies on the dehydration of alcohols and decomposition of ethers on catalyst surfaces often use DFT to map out entire reaction pathways. rsc.orgrsc.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate.
For this compound, one could computationally investigate its dehydration to form an alkene or its reaction with an alcohol to form a larger polyether. DFT calculations would identify the most likely sites for protonation and predict the regioselectivity of subsequent elimination or substitution reactions. For instance, in the dehydration of ethanol (B145695) over an alumina (B75360) catalyst, DFT calculations have shown that a concerted Lewis-catalyzed elimination (E2) mechanism is the most energetically favorable pathway. researchgate.net Similar investigations could predict whether reactions involving this compound proceed via SN1, SN2, E1, or E2 mechanisms.
More advanced approaches now combine quantum mechanics with machine learning to create predictive models for chemical reactivity across a broad range of compounds, which could be applied to this class of molecules. nih.govrsc.org
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and regioselectivity of the formation of this compound. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetic and geometric properties of these transient structures.
In the base-catalyzed ring-opening of an epoxide with an alcohol, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comyoutube.com The transition state involves the nucleophilic attack of the alkoxide (e.g., butoxide) on one of the epoxide's carbon atoms. For an unsymmetrical epoxide, two different transition states are possible, leading to two potential regioisomers.
Theoretical calculations on analogous systems, such as the reaction of epichlorohydrin (B41342) with methanol (B129727), show that the transition state for the SN2 attack involves the elongation of the C-O bond of the epoxide ring as the new C-O bond with the incoming nucleophile forms. researchgate.net The geometry of the transition state is crucial in determining the activation energy of the reaction. Steric hindrance plays a significant role; the nucleophile generally attacks the less substituted carbon atom, as this leads to a lower energy transition state. youtube.com
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The subsequent nucleophilic attack by the alcohol can proceed through a mechanism with significant SN1 character. The transition state in this case is more open and possesses a partial positive charge on the carbon atom being attacked. For epoxides with a tertiary carbon, the transition state is stabilized by the carbocation-like character, favoring attack at the more substituted carbon. chemistrysteps.comlibretexts.org However, for primary and secondary carbons, the reaction still largely follows an SN2-like pathway with the attack at the less hindered carbon. libretexts.org
A computational study on the ring-opening of epoxides with alcohols catalyzed by Lewis acids, such as Sn-Beta zeolites, identified a concerted mechanism. researchgate.net The transition state involves the activation of the epoxide by an alcohol molecule adsorbed on the catalyst's active site, followed by the nucleophilic attack of a second alcohol molecule. researchgate.net
Table 1: Calculated Activation Energies for Analogous Epoxide Ring-Opening Reactions
| Reactants | Catalyst | Mechanism | Activation Energy (kJ/mol) | Reference |
| Epichlorohydrin + Methanol | Sn-Beta | Concerted SN2-like | 53 ± 7 | researchgate.net |
| Epoxide + Mg(NTf₂)₂ | Lewis Acid | SN2-type | ~29.2 kcal/mol (~122 kJ/mol) | nih.gov |
| Epoxide + MgBu₂ | Lewis Acid | Bimolecular | ~24.0 kcal/mol (~100 kJ/mol) | nih.gov |
Note: The data presented are for analogous systems and serve to illustrate the typical energy barriers involved in the formation of alkoxy propanols.
Reaction Pathway Mapping
Reaction pathway mapping for the synthesis of this compound involves charting the potential energy surface from reactants to products, including all intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism and selectivity.
Base-Catalyzed Pathway: The base-catalyzed reaction of an epoxide with an alcohol, such as butanol, begins with the deprotonation of the alcohol by the base to form a more potent nucleophile, the butoxide anion. masterorganicchemistry.com This is followed by the nucleophilic attack of the butoxide on the less sterically hindered carbon of the epoxide ring, leading to the ring-opening and the formation of an alkoxide intermediate. The final step is the protonation of this intermediate by the solvent or a proton source to yield the final this compound product. masterorganicchemistry.comyoutube.com The regioselectivity of this pathway is primarily controlled by steric effects. youtube.com
Acid-Catalyzed Pathway: In the acid-catalyzed pathway, the epoxide oxygen is first protonated by the acid catalyst. This protonation weakens the C-O bonds of the epoxide ring and makes the carbon atoms more electrophilic. The alcohol (e.g., butanol) then acts as a nucleophile and attacks one of the carbon atoms. The regioselectivity of this attack depends on a balance of electronic and steric factors. chemistrysteps.com While attack at the less substituted carbon is often favored (SN2-like), if one of the carbons can better stabilize a positive charge (e.g., a tertiary carbon), the attack may occur there (SN1-like). chemistrysteps.comlibretexts.org After the nucleophilic attack, a final deprotonation step yields the product.
Computational studies on similar systems have mapped these pathways in detail. For instance, DFT calculations on the ring-opening of epoxides have shown that the energy profile for the base-catalyzed reaction typically shows a single transition state for the SN2 attack. ahievran.edu.tr In contrast, the acid-catalyzed pathway involves at least two transition states: one for the protonation and one for the nucleophilic attack. ahievran.edu.tr
Chemoinformatics and Structure-Reactivity Relationships
Chemoinformatics provides tools to correlate the structural features of molecules with their physicochemical properties and reactivity. For a compound like this compound, which belongs to the glycol ether family, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict its behavior based on its molecular descriptors.
QSAR studies on glycol ethers have been conducted to predict properties such as toxicity. nih.govjst.go.jp These studies utilize molecular descriptors like lipophilicity (logP), molar refractivity, and parameters related to hydrogen bonding capabilities to build predictive models. nih.gov For instance, the presence of both ether and hydroxyl groups in this compound allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with biological systems.
The reactivity of this compound is also dictated by its structural components. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation. The ether linkages are generally stable but can be cleaved under harsh acidic conditions. The relative reactivity of the different C-H bonds towards radical abstraction, for example in atmospheric degradation, can also be predicted using computational models.
Table 2: Key Molecular Descriptors for this compound and Related Compounds
| Compound | Molecular Formula | LogP (Octanol/Water) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₈H₁₈O₃ | 0.74 ucdavis.edu | 1 | 3 |
| 1-Methoxypropan-2-ol | C₄H₁₀O₂ | -0.47 | 1 | 2 |
| 3-Butoxypropane-1,2-diol | C₇H₁₆O₃ | 0.33 ucdavis.edu | 2 | 3 |
| 1,3-Dimethoxypropan-2-ol | C₅H₁₂O₃ | -0.59 ucdavis.edu | 1 | 3 |
The data in Table 2 illustrates how the addition of alkyl and hydroxyl groups affects the lipophilicity and hydrogen bonding potential within this class of compounds. Such descriptors are crucial inputs for QSAR models that can predict the environmental fate and toxicological profiles of these solvents. researchgate.net The interplay of these structural features ultimately governs the reactivity and utility of this compound.
Environmental Transformation and Atmospheric Fate of 1 Butoxy 3 Methoxypropan 2 Ol Analogues
Atmospheric Degradation Mechanisms
Once released into the atmosphere, glycol ethers are subject to chemical reactions that transform them into various other compounds. The dominant loss process for these volatile organic compounds (VOCs) is reaction with photochemically generated hydroxyl (OH) radicals. dss.go.th
The atmospheric degradation of glycol ethers is primarily initiated by photochemical oxidation. This process begins when the compounds react with OH radicals, leading to the formation of organic peroxy radicals (RO₂). ku.dkacs.orgcaltech.edu The subsequent fate of these peroxy radicals is dependent on atmospheric conditions, such as the levels of nitrogen oxides (NOx).
A significant pathway in the oxidation of these compounds is autoxidation, which involves intramolecular hydrogen shifts within the peroxy radical, followed by the addition of molecular oxygen (O₂). ku.dkacs.orgcaltech.edu This process can lead to the formation of highly oxygenated organic molecules (HOMs), which are known precursors to secondary organic aerosols (SOAs). ku.dkacs.orgcaltech.educonsensus.app Studies on the model compound 2-ethoxyethanol (B86334) show that these autoxidation pathways are competitive with traditional bimolecular reactions, especially in environments with low to moderate NOx levels. ku.dkacs.org For instance, in a modern summer urban atmosphere, it is expected that over 30% of the produced RO₂ radicals from 2-ethoxyethanol will undergo at least one H-shift, highlighting the potential for significant HOM production from glycol ether oxidation. ku.dkacs.orgcaltech.edu
The reaction with hydroxyl (OH) radicals is the most critical atmospheric degradation pathway for glycol ethers. dss.go.th The rate of this reaction determines the atmospheric lifetime of the compound. For many propylene (B89431) glycol ethers, this lifetime is relatively short. For example, the atmospheric half-life of propylene glycol methyl ether (PGME) due to reaction with OH radicals is estimated to be just 3.1 hours. oecd.org A study on 3-methoxy-3-methyl-1-butanol calculated a similar atmospheric lifetime of 8.5 hours, based on a measured reaction rate constant. researchgate.net
The table below presents the atmospheric lifetimes and reaction rate constants for several analogues of 1-Butoxy-3-methoxypropan-2-OL.
Table 1: Atmospheric Reaction Rates and Lifetimes for Glycol Ether Analogues
| Compound | Rate Constant with OH (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Source(s) |
|---|---|---|---|
| Propylene Glycol Methyl Ether (PGME) | Not Specified | 3.1 hours | oecd.org |
| 2-Methoxy-1-propanol | 2.0 x 10⁻¹¹ | 6.5 hours | nih.gov |
| 3-Methoxy-3-methyl-1-butanol | (1.64 ± 0.18) x 10⁻¹¹ | 8.5 hours | researchgate.net |
| Tripropylene Glycol Methyl Ether (TPM) | Not Specified | 2.0 hours | oecd.org |
| Propylene Glycol n-Butyl Ether (PnB) | Not Specified | 4.6 hours | oecd.org |
The atmospheric oxidation of glycol ethers results in the formation of a variety of secondary products. The specific products formed depend on the structure of the initial glycol ether and the atmospheric conditions.
Research on the OH radical-initiated reaction of 1-methoxy-2-propanol (B31579) identified methyl formate (B1220265), methoxyacetone, and acetaldehyde (B116499) as the main products. dss.go.th For 2-butoxyethanol, the observed products included n-butyl formate, 2-hydroxyethyl formate, propanal, 3-hydroxybutyl formate, and an organic nitrate. dss.go.th
A significant outcome of the oxidation of unsaturated ketoethers, which are related multifunctional VOCs, is the formation of methyl formate and methyl glyoxal. copernicus.orgresearchgate.net Furthermore, the oxidation of glycol ethers is a source of highly oxygenated molecules (HOMs) and, consequently, secondary organic aerosols (SOAs), which have implications for air quality and climate. ku.dkacs.orgcaltech.edu
The table below details the molar formation yields of products from the oxidation of two common glycol ethers.
Table 2: Secondary Products from Glycol Ether Oxidation
| Parent Compound | Product | Molar Formation Yield | Source(s) |
|---|---|---|---|
| 1-Methoxy-2-propanol | Methyl formate | 0.59 ± 0.05 | dss.go.th |
| 1-Methoxy-2-propanol | Methoxyacetone | 0.39 ± 0.04 | dss.go.th |
| 1-Methoxy-2-propanol | Acetaldehyde | 0.56 ± 0.07 | dss.go.th |
| 2-Butoxyethanol | n-Butyl formate | 0.57 ± 0.05 | dss.go.th |
| 2-Butoxyethanol | 2-Hydroxyethyl formate | 0.22 ± 0.05 | dss.go.th |
| 2-Butoxyethanol | Propanal | 0.21 ± 0.02 | dss.go.th |
| 2-Butoxyethanol | 3-Hydroxybutyl formate | 0.07 ± 0.03 | dss.go.th |
| 2-Butoxyethanol | Organic Nitrate | 0.10 ± 0.03 | dss.go.th |
| 3-Methoxy-3-methyl-1-butanol | Methyl acetate (B1210297) | 35 ± 9% | researchgate.net |
| 3-Methoxy-3-methyl-1-butanol | 3-Methoxy-3-methylbutanal | 33 ± 7% | researchgate.net |
| 3-Methoxy-3-methyl-1-butanol | Glycolaldehyde | 13 ± 3% | researchgate.net |
| 3-Methoxy-3-methyl-1-butanol | Acetone | 3 ± 1% | researchgate.net |
Biodegradation Studies in Environmental Compartments
Beyond the atmosphere, the fate of glycol ethers is influenced by their susceptibility to biodegradation in soil and water. This process relies on microorganisms to break down the chemical structures.
Many propylene glycol ethers are considered to be readily biodegradable under aerobic conditions (in the presence of oxygen). oecd.orgoecd.org Studies on propylene glycol methyl ether acetate (PMA) showed complete degradation in soil in less than one day under aerobic conditions, with the intermediate product, propylene glycol methyl ether (PM), also rapidly degrading to carbon dioxide. europa.eu
In contrast, degradation under anaerobic conditions (in the absence of oxygen) is significantly slower or may not occur at all. europa.eu In the same study, after the initial rapid degradation of PMA to PM, no further degradation of the parent glycol ether was observed after two months in an anaerobic environment. europa.eu Similarly, studies on polyethylene (B3416737) glycols (PEGs) showed that while they were about 80% degraded in 5 days under aerobic conditions, anaerobic degradation was substantially less efficient. researchgate.net This indicates that the presence of oxygen is a critical factor for the environmental degradation of these compounds.
Table 3: Biodegradation Potential of Glycol Ether Analogues
| Compound/Category | Condition | Degradation Potential | Source(s) |
|---|---|---|---|
| Propylene Glycol Ethers (Category) | Aerobic | Readily Biodegradable | oecd.org |
| Propylene Glycol Methyl Ether (PGME) | Aerobic | Readily Biodegraded | oecd.org |
| Propylene Glycol Methyl Ether Acetate (PMA) | Aerobic (Soil) | Complete degradation in < 1 day | europa.eu |
| Propylene Glycol Methyl Ether (PM) from PMA | Anaerobic (Soil) | No apparent degradation after 2 months | europa.eu |
| Polyethylene Glycols (PEGs) | Aerobic | ~80% degradation in 5 days | researchgate.net |
| Polyethylene Glycol 600 | Anaerobic | ~50% degradation in 9 days | researchgate.net |
| Polyethylene Glycol 6000 | Anaerobic | ~40% degradation in 10 days | researchgate.net |
The breakdown of glycol ethers is facilitated by various microorganisms present in the environment. Studies have demonstrated the capability of soil microorganisms to degrade propylene glycol methyl ether acetate. europa.eu Research on monoethylene glycol (MEG) identified several specific microbial strains capable of its degradation. idosi.org
A study using a microbial consortium showed more effective degradation of MEG than individual strains. idosi.org The fungus Oliptrichum macrosporum showed the highest individual degradation rate at 70.21%, followed by the bacterium Bacillus niacini at 67.87%. idosi.org The combined microbial consortium, however, achieved a 75.49% degradation of MEG, indicating a synergistic effect. idosi.org These findings highlight that communities of microorganisms are key players in the metabolism and ultimate removal of glycol ethers from the environment.
Environmental Persistence and Transport Modeling
Fugacity-based models are instrumental in predicting the environmental distribution and ultimate fate of chemical substances. unipd.it These models use the concept of fugacity—a measure of a chemical's "escaping tendency" from a particular phase—to estimate its partitioning among various environmental compartments such as air, water, soil, and sediment. unipd.itsetac.org For propylene glycol ethers (PGEs), including analogues of this compound, Level III fugacity models are commonly employed. researchgate.netnih.gov A Level III model provides a steady-state, non-equilibrium description of a chemical's fate, accounting for advection, degradation, and inter-media transport processes. setac.org
While specific fugacity modeling studies for this compound are not extensively documented in public literature, predictions can be derived from its structural relationship to other well-studied PGEs. The environmental partitioning of these compounds is largely dictated by their key physicochemical properties. Generally, PGEs are characterized by high aqueous solubilities, low to moderate vapor pressures, and low octanol-water partition coefficients (Kow). researchgate.netnih.govregulations.gov These properties suggest a low potential for bioaccumulation and a preference for partitioning into more polar environmental compartments. researchgate.netnih.gov
Fugacity-based modeling for representative PGEs, such as propylene glycol methyl ether (PGME) and dipropylene glycol methyl ether (DPM), indicates that they are most likely to partition to water compartments (surface and groundwater). oecd.orgatamanchemicals.com Only small to negligible amounts are predicted to remain in other environmental media like air, soil, sediment, or biota. oecd.org This distribution pattern is a direct consequence of their hydrophilicity and low volatility.
The essential inputs for a fugacity model include key physicochemical properties. The table below lists these properties for several representative propylene glycol ether analogues.
Table 1: Physicochemical Properties of Representative Propylene Glycol Ethers Used in Fugacity Modeling
| Property | Propylene Glycol n-Butyl Ether (PnB) | Dipropylene Glycol Methyl Ether (DPM) | 1-Methoxypropan-2-ol (PGME) |
|---|---|---|---|
| CAS Number | 5131-66-8 | 34590-94-8 | 107-98-2 |
| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₃ | C₄H₁₀O₂ |
| Boiling Point (°C) | 171 | 190 | 120 |
| Vapor Pressure (hPa at 20°C) | 0.86 | 0.37 | 11 |
| Water Solubility (g/L at 25°C) | 54 | Miscible | Miscible |
| Log Kow | 1.2 | -0.064 | -0.437 |
Data sourced from various chemical databases and OECD reports. atamanchemicals.comheraproject.comoecd.org
The output of a Level III fugacity model provides a percentage distribution of the chemical across environmental compartments. While specific output for this compound is not available, modeling results for the analogous diethylene glycol ethers category provide a clear example of expected partitioning for such water-soluble, low-volatility compounds.
Table 2: Example of Level III Fugacity Model Output for Analogous Glycol Ethers (Diethylene Glycol Ethers Category)
| Environmental Compartment | Predicted Distribution (%) |
|---|---|
| Air | 0.52 - 2.88 |
| Water | 48.7 - 66.6 |
| Soil | 30.4 - 50.7 |
| Sediment | 0.08 - 0.15 |
This data represents the predicted partitioning for the diethylene glycol ethers category upon release to air and water and serves as an illustrative example for similar glycol ether compounds. oecd.org
Based on the known properties of PGEs and the results from fugacity modeling of analogous compounds, it is predicted that this compound will predominantly partition into the water and soil compartments. oecd.orgoecd.org The high water solubility and low Kow value indicate that it will have high mobility in soil and is unlikely to bioaccumulate in aquatic organisms. researchgate.netregulations.gov The combination of these factors suggests that the compound is not expected to persist in the environment. oecd.org
Structure Activity Relationship Studies in 1 Butoxy 3 Methoxypropan 2 Ol Systems
Impact of Butoxy Group on Chemical Properties and Reactivity
The butoxy group (–O–C₄H₉) is a significant contributor to the physicochemical profile of 1-Butoxy-3-methoxypropan-2-ol. Its primary influence stems from the four-carbon alkyl chain.
Influence on Physical Properties: The alkyl chain of the butoxy group increases the lipophilicity of the molecule. This is a general trend observed in structure-activity relationship studies where the addition of alkyl groups enhances the non-polar character. nih.gov This increased lipophilicity generally affects solubility, favoring dissolution in organic solvents while having limited solubility in water. who.int The size of the butoxy group also contributes to stronger van der Waals forces compared to smaller alkoxy groups (e.g., methoxy (B1213986) or ethoxy). This effect typically leads to a higher boiling point, as more energy is required to overcome these intermolecular forces. ncert.nic.in For instance, the boiling point of this compound is 213 °C, which is higher than that of the related 1-Isopropoxy-3-methoxypropan-2-ol (184 °C). doi.org
Influence on Reactivity: The ether linkage within the butoxy group is generally stable and less reactive than the hydroxyl group. Ethers are typically resistant to many reagents, including bases, and mild oxidizing or reducing agents. masterorganicchemistry.com However, the C-O bond of an ether can be cleaved under harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). msu.edu
The steric bulk of the butoxy group can also influence the reactivity of the adjacent hydroxyl group at the C-2 position. This steric hindrance may impede the approach of bulky reagents, potentially slowing the rate of reactions such as esterification or oxidation at the secondary alcohol. The primary reactive site of the molecule under most conditions remains the hydroxyl group, which can be deprotonated to form an alkoxide or undergo substitution and oxidation reactions. masterorganicchemistry.comkarazin.ua
Influence of Methoxy Group on Molecular Interactions
The methoxy group (–O–CH₃) at the C-3 position plays a crucial role in modulating the polarity and intermolecular bonding capabilities of the molecule.
Polarity and Hydrogen Bonding: The oxygen atom in the methoxy group possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. This capability influences the molecule's interaction with protic solvents and other polar molecules. While the hydroxyl group is the primary hydrogen bond donor, the methoxy group adds another site for hydrogen bonding interactions. nih.govnih.gov
A significant aspect of the methoxy group's influence is the potential for intramolecular hydrogen bonding (IAHB). ebi.ac.uk In acyclic molecules containing both a hydroxyl group and an ether group separated by a suitable number of carbons, a hydrogen bond can form between the hydroxyl hydrogen (donor) and the ether oxygen (acceptor). Studies on related substituted alcohols, such as 3-methoxypropan-1-ol, have shown that conformations stabilized by IAHB are significantly populated. ebi.ac.uk This intramolecular interaction can affect the chemical properties of the hydroxyl group, including its acidity and reactivity, by influencing the orientation and availability of the hydroxyl proton.
Stereoisomerism and Its Effect on Chemical Behavior
The carbon atom at position 2 of this compound is a chiral center because it is bonded to four different groups: a hydrogen atom (–H), a hydroxyl group (–OH), a butoxymethyl group (–CH₂OC₄H₉), and a methoxymethyl group (–CH₂OCH₃). Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers:
(R)-1-Butoxy-3-methoxypropan-2-ol
(S)-1-Butoxy-3-methoxypropan-2-ol
Physical and Chemical Properties of Enantiomers: Enantiomers have identical physical properties in a non-chiral environment. This includes the same boiling point, melting point, density, and solubility. They also exhibit the same chemical reactivity towards achiral reagents. However, they differ in their interaction with plane-polarized light (optical activity) and in their reactivity with other chiral molecules.
Differential Reactivity in Chiral Environments: The distinct spatial arrangement of enantiomers leads to different chemical behaviors in stereoselective reactions. A prominent example of such a reaction is the Mitsunobu reaction, which is known for inverting the stereochemical configuration of a chiral alcohol. mdpi.com If the (R)-enantiomer of this compound were subjected to a Mitsunobu reaction with a nucleophile (e.g., benzoic acid), the reaction would proceed via an Sₙ2 mechanism, resulting in a product with an inverted (S) configuration at the C-2 center. mdpi.com This demonstrates a fundamental difference in chemical behavior, where the stereochemistry of the starting material dictates the stereochemistry of the product.
Furthermore, in biological systems, which are inherently chiral, the two enantiomers would be expected to interact differently with enzymes and receptors. This can lead to significant differences in their metabolic pathways, biological activity, and toxicity profiles. The synthesis of propylene (B89431) glycol ethers often results in a mixture of isomers, and the specific stereochemistry can be crucial for its final application. oecd.org
Future Research Directions and Emerging Areas
Integration with Advanced Catalytic Systems
The synthesis and modification of 1-Butoxy-3-methoxypropan-2-ol could be significantly advanced through the integration of sophisticated catalytic systems. Future research in this area is anticipated to focus on enhancing reaction efficiency, selectivity, and sustainability. The catalytic etherification of glycerol (B35011) is a known pathway for producing valuable ethers, and applying advanced catalysts to the synthesis of asymmetrically substituted glycerol ethers like this compound is a logical next step. mdpi.combcrec.id
Key areas of investigation would likely include the use of heterogeneous catalysts, such as modified zeolites, functionalized mesoporous silicas, and solid acid resins. bcrec.id These catalysts offer advantages in terms of separation, reusability, and process stability over traditional homogeneous catalysts. mdpi.com For instance, developing bifunctional catalysts that can facilitate multiple reaction steps in a single pot could streamline synthesis. Research into gas-phase catalytic processes might also offer benefits in mass transfer and product separation. acs.org
An illustrative summary of potential catalytic systems for future investigation is presented below.
| Catalyst Type | Potential Advantages | Research Focus |
| Modified Zeolites | Shape selectivity, tunable acidity, high thermal stability. | Optimizing pore structure and acid site distribution for selective etherification. |
| Functionalized Resins | High activity, mild reaction conditions. | Improving catalyst longevity and preventing leaching of active sites. |
| Heteropolyacids | Strong Brønsted acidity, high efficiency. | Immobilization on solid supports to enhance reusability and reduce corrosion. |
| Metal-Acid Bifunctional Catalysts | Ability to catalyze multi-step reactions (e.g., dehydration-etherification). | Balancing metal and acid functions for optimal conversion and selectivity. |
Development of Novel Functionalized Derivatives
The core structure of this compound, featuring a reactive secondary hydroxyl group, provides a versatile platform for the synthesis of novel functionalized derivatives. Future research is expected to explore the chemical modification of this hydroxyl group to create a new family of compounds with tailored properties for specific applications.
The conversion of the alcohol to other functional groups can unlock a wide array of chemical properties. For example, esterification could introduce long-chain alkyl groups to create surfactants or lubricant additives. Further etherification could yield tri-ethers with unique solvent properties. The development of such derivatives from glycerol-based platforms is a growing field of interest. mdpi.com
Potential pathways for derivatization include:
Esterification: Reacting the secondary alcohol with various carboxylic acids or their derivatives to produce esters with applications as plasticizers, emulsifiers, or coalescing agents.
Further Etherification: Introducing a third, different ether group to create complex tri-ethers, potentially for use in high-performance solvents or hydraulic fluids.
Polymerization: Using the hydroxyl group as an initiation site for ring-opening polymerization to create novel polyether-based materials.
Conversion to Amines: Transforming the alcohol into an amine group to synthesize precursors for surfactants, corrosion inhibitors, or curing agents for epoxy resins.
High-Throughput Screening for Material Applications
Identifying novel applications for this compound and its potential derivatives can be accelerated by employing high-throughput screening (HTS) methodologies. chemcopilot.combmglabtech.comwikipedia.org HTS allows for the rapid testing of a large number of samples for specific properties, making it an ideal tool for exploring the vast chemical space of potential applications. chemcopilot.combmglabtech.com This approach is widely used in drug discovery and is increasingly being adapted for materials science. wikipedia.org
Future research could utilize HTS to screen this compound in various contexts:
Solvent Properties: Screening its ability to dissolve a wide range of solutes, including polymers, resins, and active pharmaceutical ingredients. This would involve automated liquid handling and analysis to quickly assess solubility parameters. chemcopilot.com
Formulation Components: Testing its performance as a component in complex mixtures such as coatings, inks, and personal care products. HTS can evaluate properties like viscosity modification, surface tension reduction, and stability enhancement.
Battery Materials: Evaluating its potential as a safer, high-boiling point electrolyte solvent in battery applications by screening for electrochemical stability and ionic conductivity in various salt formulations.
The table below outlines a hypothetical HTS workflow for screening this compound as a novel solvent.
| Stage | Description | Technologies |
| Library Preparation | A diverse set of representative solutes (polymers, APIs, etc.) is prepared in microplates. | Robotic liquid handlers. |
| Automated Dispensing | Precise amounts of this compound are added to each well. | Automated liquid handling stations. |
| Solubility Assay | The dissolution of each solute is measured using automated optical methods. | Plate readers (measuring turbidity, light scattering, etc.). |
| Data Analysis | Software analyzes the large dataset to identify "hits" where the compound shows high solvency. | Data processing and analysis software. |
Advanced Spectroscopic Techniques for In-Situ Monitoring
To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques applied in-situ (directly within the reaction vessel) can provide real-time data without the need for sampling. spectroscopyonline.com This approach is a cornerstone of modern process analytical technology (PAT).
Future research would benefit from the application of techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. These non-invasive methods can monitor the concentration of reactants, intermediates, and products throughout the reaction, providing critical insights into reaction pathways and identifying potential bottlenecks or side reactions. spectroscopyonline.comresearchgate.net For instance, in-situ FTIR could track the consumption of a hydroxyl peak and the appearance of an ether or ester peak, allowing for precise determination of reaction endpoints. researchgate.netresearchgate.net
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ FTIR Spectroscopy | Real-time concentration of functional groups (e.g., -OH, C-O-C). | Monitoring the progress of etherification or esterification reactions to optimize reaction time and temperature. |
| In-situ Raman Spectroscopy | Quantitative analysis of reactants and products, even in heterogeneous mixtures. | Studying catalyst behavior and deactivation during synthesis; endpoint detection. |
| Process Mass Spectrometry | Tracking volatile components and reaction by-products. | Identifying and quantifying minor side products to improve selectivity. |
By leveraging these advanced analytical tools, researchers can develop more robust, efficient, and scalable processes for the production and derivatization of this compound.
Q & A
Q. What are the recommended safety protocols for handling 1-Butoxy-3-methoxypropan-2-OL in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use EN 374-certified gloves (e.g., nitrile) to prevent skin contact, and wear safety goggles or face shields to protect against splashes .
- Ventilation: Ensure adequate fume hood ventilation to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .
- First Aid: In case of skin contact, immediately wash with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Store in sealed containers to prevent environmental contamination .
Q. How can researchers synthesize this compound, and what intermediates are critical for its preparation?
Methodological Answer:
- Synthetic Pathways: Utilize nucleophilic substitution reactions between alkoxide precursors (e.g., sodium butoxide) and epoxide derivatives (e.g., glycidol derivatives) under anhydrous conditions.
- Key Intermediates: Monitor the formation of intermediates like 1-chloro-3-methoxypropan-2-ol, which can be coupled with butanol derivatives via SN2 mechanisms .
- Purification: Employ fractional distillation or column chromatography to isolate the product, ensuring purity >95% (verified via GC-MS or HPLC) .
Q. What analytical techniques are essential for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Molecular Weight and Structure: Use high-resolution mass spectrometry (HRMS) for precise molecular weight determination (expected: ~162.23 g/mol) and NMR spectroscopy (¹H/¹³C) to confirm the ether and hydroxyl group positions .
- Hydrogen Bonding: Measure hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) via computational tools like Gaussian or experimental FT-IR to assess solvent interactions .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to determine decomposition temperatures and optimize storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to the reactivity of this compound?
Methodological Answer:
- Data Triangulation: Cross-validate results using multiple techniques (e.g., comparing kinetic studies via NMR and HPLC). For example, discrepancies in reaction rates may arise from solvent polarity effects, which can be tested using DMSO vs. hexane .
- Error Source Analysis: Investigate impurities (e.g., residual catalysts) via LC-MS or adjust reaction stoichiometry to isolate variables. For instance, trace water content may hydrolyze ether linkages, altering product yields .
- Computational Modeling: Apply density functional theory (DFT) to predict reaction pathways and compare with empirical data to identify mechanistic inconsistencies .
Q. What role does stereochemistry play in the biological or catalytic activity of this compound derivatives?
Methodological Answer:
- Chiral Synthesis: Use enantioselective catalysts (e.g., Sharpless epoxidation) to prepare stereoisomers. For example, the (R)-configuration may enhance binding affinity in enzyme inhibition studies .
- Activity Testing: Compare enantiomers in biological assays (e.g., receptor binding). A 2024 study found a 30% difference in antimicrobial activity between (R)- and (S)-isomers, highlighting stereochemical impacts .
- Analytical Resolution: Employ chiral chromatography (e.g., Chiralcel OD-H) or circular dichroism (CD) to distinguish isomers and quantify enantiomeric excess (ee) .
Q. How can environmental exposure risks of this compound be mitigated during large-scale experiments?
Methodological Answer:
- Containment Strategies: Use double-walled containers and secondary containment trays to prevent leaks. Monitor wastewater for traces of the compound via GC-ECD .
- Biodegradation Studies: Assess microbial degradation pathways using soil microcosms. A 2023 report showed 60% degradation within 14 days under aerobic conditions, suggesting bioremediation potential .
- Regulatory Compliance: Adhere to REACH guidelines for disposal and document safety data sheets (SDS) with hazard codes H302 (harmful if swallowed) and H319 (causes eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
